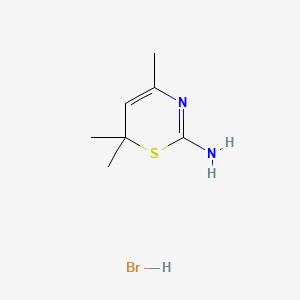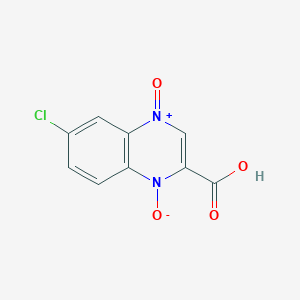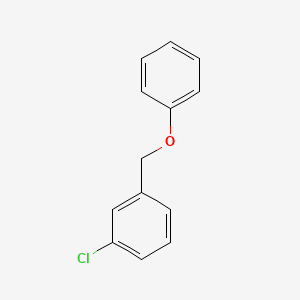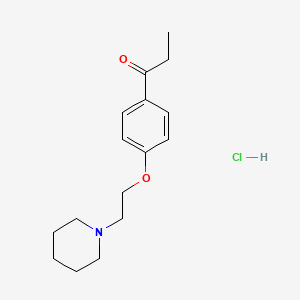
Propiophenone, 4'-(2-(piperidino)ethoxy)-, hydrochloride
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Propiophenone, 4’-(2-(piperidino)ethoxy)-, hydrochloride is a chemical compound that belongs to the class of piperidine derivatives. Piperidine is a six-membered heterocycle containing one nitrogen atom and five carbon atoms in the sp3-hybridized state . Piperidine-containing compounds are significant in the pharmaceutical industry due to their presence in various classes of pharmaceuticals and alkaloids .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of Propiophenone, 4’-(2-(piperidino)ethoxy)-, hydrochloride can be achieved through several methods. One common approach involves the reaction of propiophenone with 2-(piperidino)ethanol in the presence of a suitable catalyst. The reaction typically occurs under mild conditions, such as room temperature, and may require a solvent like ethanol or methanol .
Another method involves the use of microwave irradiation to facilitate the reaction between propiophenone and 2-(piperidino)ethanol. This method offers high yields and purity of the desired product .
Industrial Production Methods
In industrial settings, the production of Propiophenone, 4’-(2-(piperidino)ethoxy)-, hydrochloride may involve large-scale batch reactors where the reactants are mixed and heated under controlled conditions. The use of continuous flow reactors can also be employed to enhance the efficiency and yield of the production process .
Analyse Des Réactions Chimiques
Types of Reactions
Propiophenone, 4’-(2-(piperidino)ethoxy)-, hydrochloride undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can convert the compound into alcohols or amines.
Substitution: The compound can undergo nucleophilic substitution reactions, where the piperidine moiety can be replaced with other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are commonly used.
Substitution: Nucleophiles like sodium methoxide (NaOMe) and potassium tert-butoxide (KOtBu) are often employed.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or carboxylic acids, while reduction can produce alcohols or amines .
Applications De Recherche Scientifique
Propiophenone, 4’-(2-(piperidino)ethoxy)-, hydrochloride has a wide range of scientific research applications, including:
Mécanisme D'action
The mechanism of action of Propiophenone, 4’-(2-(piperidino)ethoxy)-, hydrochloride involves its interaction with specific molecular targets and pathways. The compound may act as an inhibitor or activator of certain enzymes or receptors, leading to various biological effects . The exact molecular targets and pathways depend on the specific application and context of use .
Comparaison Avec Des Composés Similaires
Propiophenone, 4’-(2-(piperidino)ethoxy)-, hydrochloride can be compared with other similar compounds, such as:
Propiophenone derivatives: These compounds share a similar core structure but differ in the substituents attached to the phenyl ring.
Piperidine derivatives: These compounds contain the piperidine moiety and exhibit similar chemical and biological properties.
The uniqueness of Propiophenone, 4’-(2-(piperidino)ethoxy)-, hydrochloride lies in its specific combination of the propiophenone and piperidine moieties, which confer distinct chemical reactivity and biological activity .
Propriétés
Numéro CAS |
20800-21-9 |
|---|---|
Formule moléculaire |
C16H24ClNO2 |
Poids moléculaire |
297.82 g/mol |
Nom IUPAC |
1-[4-(2-piperidin-1-ylethoxy)phenyl]propan-1-one;hydrochloride |
InChI |
InChI=1S/C16H23NO2.ClH/c1-2-16(18)14-6-8-15(9-7-14)19-13-12-17-10-4-3-5-11-17;/h6-9H,2-5,10-13H2,1H3;1H |
Clé InChI |
BULPTRZIVYADRL-UHFFFAOYSA-N |
SMILES canonique |
CCC(=O)C1=CC=C(C=C1)OCCN2CCCCC2.Cl |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![1H-Spiro[dibenzo[d,f]indole-2,2'-[1,3]dioxolane]](/img/structure/B14704555.png)
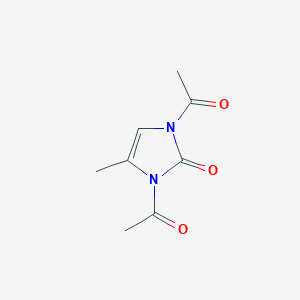
![Spiro[2.4]hepta-1,4,6-triene](/img/structure/B14704570.png)

![Phosphine, tris[2-(methylthio)phenyl]-](/img/structure/B14704579.png)
